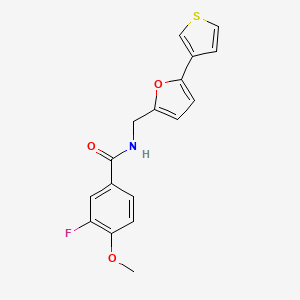
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is known for its unique structure, which includes a pyridine ring attached to a cyclobutanamine moiety.
Métodos De Preparación
The synthesis of 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with cyclobutanamine under specific conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or cyclobutanamine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(Pyridin-2-ylmethyl)pyrrolidine
- 1-(Pyridin-2-ylmethyl)piperidine
- 1-(Pyridin-2-ylmethyl)cyclopentamine These compounds share structural similarities but differ in the size and nature of the ring attached to the pyridine moiety. The unique cyclobutanamine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10(5-3-6-10)8-9-4-1-2-7-12-9;;/h1-2,4,7H,3,5-6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCBRJRLLHKHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
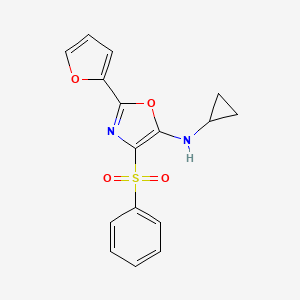
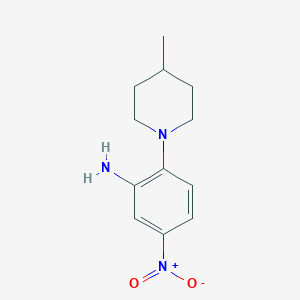
![5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2517267.png)
![2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2517270.png)
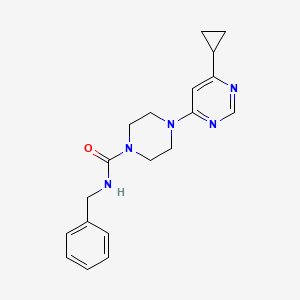
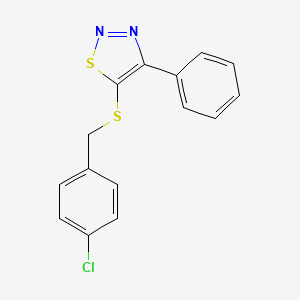
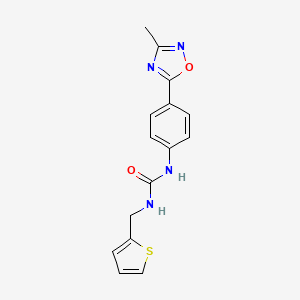
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2517279.png)
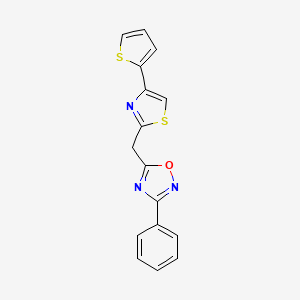
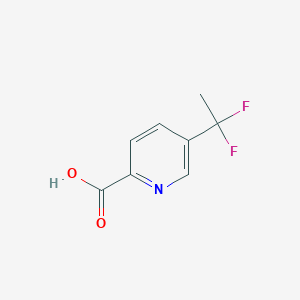
![1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one](/img/structure/B2517283.png)
![5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2517284.png)
